5-Amino-isophthalamide
Description
Significance of the Isophthalamide (B1672271) Scaffold in Chemical Science
The isophthalamide scaffold, a meta-disubstituted benzene (B151609) ring with two amide functional groups, is a privileged structure in chemical science due to its rigid, well-defined geometry and its capacity for forming strong hydrogen bonds. This has made it a cornerstone in the design of molecules for a variety of applications.
In supramolecular chemistry , the isophthalamide motif is a classic example of an anion binding group. scispace.com Its amide N-H groups are excellent hydrogen bond donors, enabling the design of synthetic receptors that can selectively bind and transport anions across lipid bilayers. scispace.comtandfonline.comrsc.org This has potential applications in treating channelopathies, which are diseases caused by dysfunctional ion channels. rsc.org Researchers have developed numerous isophthalamide-based transporters and have studied how modifications to the scaffold, such as adding electron-withdrawing groups, can enhance their transport activity. scispace.comrsc.org The ability of these molecules to aggregate and form higher-order complexes within membranes is also a key area of investigation. rsc.org
In medicinal chemistry , the isophthalamide framework serves as a versatile scaffold for developing therapeutic agents. Its rigid nature allows for the precise spatial arrangement of pharmacophoric groups, mimicking the secondary structures of peptides. This has been exploited in the design of inhibitors for enzymes like β-secretase (BACE-1), a key target in Alzheimer's disease research. researchgate.netresearchgate.net By incorporating isophthalamide derivatives as P2-P3 ligands, scientists have created potent, non-peptidic BACE-1 inhibitors. researchgate.netnih.gov The scaffold's ability to present substituents in a defined orientation allows for critical interactions with amino acid residues in the enzyme's active site. researchgate.netnih.gov A related scaffold, terephthalamide, has also been used to mimic α-helical peptides to disrupt protein-protein interactions, further highlighting the utility of this class of molecules in drug design.
Overview of Research Trajectories for 5-Amino-isophthalamide and its Analogs
The primary research trajectory for this compound itself has been its use as a crucial chemical intermediate. Its structure, featuring a reactive amino group on the isophthalamide core, makes it an ideal precursor for more complex molecules, particularly in the synthesis of non-ionic X-ray contrast agents.
A significant body of research focuses on the derivative 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide , often referred to as ABA. google.comepo.org This compound is a key intermediate in the large-scale industrial preparation of widely used contrast agents like Iohexol (B1672079) and Iodixanol. epo.org The synthesis involves reacting dimethyl 5-nitro-isophthalate with 3-amino-1,2-propanediol (B146019), followed by the reduction of the nitro group to an amine, yielding the 5-amino derivative. google.com This intermediate is then iodinated to produce the final contrast agent. google.com
Beyond its role as an intermediate, the this compound scaffold has been explored for other therapeutic applications:
BACE-1 Inhibition: Analogs of this compound have been designed as potent BACE-1 inhibitors for potential Alzheimer's disease therapy. researchgate.netresearchgate.net For example, 5-(N-methylmethan-4-ylsulfonamido)isophthalamide-based structures have been studied for their interactions with the BACE-1 active site. researchgate.net The 5-position on the isophthalamide ring is a key point for modification to improve potency and selectivity. researchgate.net
Anticancer Agents: Researchers have synthesized novel isophthalamide-based derivatives and evaluated their potential as anticancer agents. researchgate.netresearchgate.net Studies have shown that certain derivatives exhibit selective cytotoxic activity against cancer cell lines like MCF-7 (breast) and A-549 (lung). researchgate.net
Cholinesterase Inhibition: In the search for multifunctional agents for Alzheimer's disease, a complex derivative, 5-amino-N1,N3-bis(2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)isophthalamide, was identified as a bivalent reversible inhibitor of acetylcholinesterase (AChE).
The research clearly demonstrates that while this compound is a critical building block, its analogs are the primary focus of therapeutic development.
Current State of Knowledge and Identified Research Gaps
The current body of scientific literature establishes the this compound core as a valuable and versatile platform. Its significance as a synthetic intermediate for non-ionic X-ray contrast media is well-documented and represents its most established application. google.comepo.orggoogle.com Furthermore, research into its analogs has demonstrated considerable potential in developing inhibitors for enzymes implicated in Alzheimer's disease and novel anticancer therapies. researchgate.netresearchgate.net The isophthalamide scaffold, in general, is recognized for its utility in supramolecular chemistry, particularly for anion transport. scispace.comrsc.org
However, a notable research gap exists concerning the intrinsic biological activity of the parent compound, this compound. The vast majority of studies focus on its derivatives, where the 5-amino group serves as a handle for further chemical modification. There is limited information on whether the parent molecule itself possesses any significant pharmacological or functional properties.
Future research could, therefore, be directed towards exploring the standalone potential of this compound. Investigating its own biological activity profile could uncover new, unforeseen applications. Additionally, while much work has been done on BACE-1 and anticancer applications, the versatility of the scaffold suggests that its derivatives could be explored as inhibitors for other enzymes or as modulators of other biological targets. A systematic exploration of a library of diverse 5-substituted isophthalamide derivatives could prove to be a fruitful endeavor in drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound and a Key Derivative.
| Property | This compound | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride |
|---|---|---|
| CAS Number | 92591-36-1 (example, may vary) | 203515-86-0 oakwoodchemical.com |
| Molecular Formula | C₈H₈N₂O₂ | C₁₄H₂₂ClN₃O₆ oakwoodchemical.com |
| Molecular Weight | 164.16 g/mol | 363.80 g/mol oakwoodchemical.com |
| Primary Use | Synthetic Intermediate | Intermediate for Iohexol, Iodixanol epo.org |
Table 2: Research Applications of this compound Analogs.
| Research Area | Analog Type | Key Findings | References |
|---|---|---|---|
| Medical Imaging | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Key intermediate for non-ionic X-ray contrast agents. | google.comepo.orggoogle.com |
| Alzheimer's Disease | Substituted isophthalamides | Potent, non-peptidic inhibitors of BACE-1 enzyme. | researchgate.netresearchgate.netnih.gov |
| Oncology | N¹,N³-bis (1-oxopropan-2-yl) isophthalamide derivatives | Selective cytotoxic activity against various cancer cell lines. | researchgate.netresearchgate.net |
| Supramolecular Chemistry | General Isophthalamides | Act as anion transporters across lipid membranes. | scispace.comrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPIWHPHEGRYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367998 | |
| Record name | 5-Amino-isophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28321-49-5 | |
| Record name | 5-Amino-isophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobenzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Optimization of 5 Amino Isophthalamide and Its Precursors
Established Reaction Pathways for Core Structure Synthesis
The formation of the 5-Amino-isophthalamide core structure primarily relies on a two-step process involving the creation of a nitro-substituted intermediate followed by its reduction.
Amination of Nitroisophthalate Derivatives
The journey to this compound often begins with the nitration of isophthalic acid to produce 5-nitroisophthalic acid. tsijournals.comchemicalbook.com This precursor is then typically converted to a dialkyl 5-nitroisophthalate, such as dimethyl 5-nitroisophthalate. google.comgoogle.comlookchem.com This ester serves as the starting material for the subsequent amination and amidation steps. google.comgoogle.com
The synthesis of 5-nitroisophthalic acid itself can be achieved through the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction can be performed in a tubular reactor, with the resulting product being quenched with water, filtered, and dried to yield a high-purity product. chemicalbook.com
Amidation Reactions for Isophthalamide (B1672271) Formation
The formation of the isophthalamide structure is achieved through the amidation of a di-lower-alkyl 5-nitroisophthalate. google.comgoogle.com This reaction involves treating the diester with at least two molar equivalents of an appropriate amine, such as 3-amino-1,2-propanediol (B146019), in a suitable solvent. google.com This process directly yields the 5-nitro-N,N'-bis(R)-isophthalamide intermediate without the need for isolation before the subsequent reduction step. google.comgoogle.com The reaction is typically carried out at elevated temperatures, often at the reflux point of the solvent. google.com
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in both the reduction of the nitro group and the efficiency of the amidation process.
Hydrogenation Catalysis in Nitro Group Reduction
The conversion of the intermediate 5-nitro-N,N'-bis(R)-isophthalamide to the final this compound is accomplished via catalytic hydrogenation. google.comgoogle.com This step reduces the aromatic nitro group to an amino group. google.com Commonly employed catalysts for this transformation include palladium-on-carbon (Pd/C) or platinum-based catalysts. google.comgoogle.com The hydrogenation is typically carried out in a solution, often the same solvent used for the preceding amidation step, and can be completed in a relatively short time, for instance, within a few hours. google.com The reaction can be initiated at room temperature or higher temperatures, and upon completion, the catalyst is removed by filtration. google.com
| Catalyst | Substrate | Product | Reaction Conditions | Yield | Reference |
| 10% Palladium-on-carbon | Dimethyl 5-nitroisophthalate and 3-amino-1,2-propanediol mixture | 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride | Hydrogenation at ~60°C | 98.3% | google.com |
| Palladium-on-carbon | Solution of 5-nitro-N,N′-bis(R)isophthalamide | 5-amino-N,N′-bis(R)isophthalamide | Hydrogenation | Not specified | google.com |
| Platinum or palladium or their oxides on carbon | Aromatic nitro groups | Aromatic amino groups | Hydrogenation | Not specified | google.com |
Base-Catalyzed Amidation Processes
The amidation reaction to form 5-nitro-N,N'-bis(R)-isophthalamide can be significantly accelerated through the use of a basic catalyst. google.comgoogle.com Strong bases, such as those derived from dissolving an alkali metal like sodium in a lower-aliphatic alcohol solvent (e.g., 2-methoxyethanol), are effective. google.comgoogle.com The presence of the base catalyst can dramatically reduce the reaction time required for the amide formation, from over ten hours to just a few hours, while maintaining high product quality and yield. google.com For example, using sodium methoxide (B1231860) in 2-methoxyethanol (B45455) at reflux (108°C) can complete the reaction in two hours. google.com Without a basic catalyst, the same reaction under identical conditions could take 10-12 hours. google.com
| Catalyst | Reactants | Solvent | Reaction Time | Yield | Reference |
| Dissolved sodium | Dimethyl 5-nitroisophthalate, 3-amino-1,2-propanediol | 2-methoxyethanol | 3 hours at reflux | 98.3% (of hydrochloride salt after hydrogenation) | google.com |
| Sodium methoxide | Dimethyl 5-nitroisophthalate, 2,3-dihydroxypropylamine | 2-methoxyethanol | 2 hours at reflux | Not specified for intermediate, 93.7% for final product | google.com |
| None (for comparison) | Dimethyl 5-nitroisophthalate, 3-amino-1,2-propanediol | 2-methoxyethanol | 10-12 hours | 95% | google.com |
Process Intensification and Continuous Synthesis Approaches
Efforts to optimize the synthesis of this compound and its derivatives have led to the exploration of process intensification and continuous manufacturing. Continuous processes offer significant advantages in terms of safety, efficiency, and consistency. For instance, a continuous process for the synthesis of 5-nitroisophthalic acid has been developed, involving the preheating of reactants and carrying out the nitration reaction in a continuous reactor, which drastically reduces the total reaction time to 20 minutes or less. google.com This approach not only shortens the production cycle but also enhances safety by minimizing the amount of reactive material in the reactor at any given time. google.com
Furthermore, continuous processes have been developed for subsequent steps, such as the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, a derivative of the title compound. google.com This indicates a broader trend towards adopting continuous manufacturing for the entire production chain of related pharmaceutical intermediates.
Development of Continuous Flow Synthesis Methodologies
Continuous flow processing offers significant advantages over traditional batch methods for large-scale chemical production, including smaller equipment volumes, reduced investment costs, and more consistent product quality. google.com While complex to design, continuous systems are highly specific and efficient for single-product manufacturing. google.com
In the context of this compound derivatives, continuous flow methodologies have been successfully developed for downstream processes, such as the iodination and acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (a key derivative of this compound). google.comepo.org For instance, a continuous process for the iodination of this derivative has been patented, which involves a series of reactors for the reaction, quenching, and decolonization steps. google.com
The process for the continuous iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) is outlined as follows:
Iodination: ABA is iodinated with iodine chloride in a first reactor at a controlled pH of about 2-3 and a temperature between 60°C and 90°C. google.com
Quenching: The reaction mixture moves to a second reactor where the process is quenched by adding a quenching reagent like sodium bisulphite. google.com
Decolorizing: A third reactor is used for decolorizing the quenched mixture at a pH above 4 with a reagent such as sodium dithionite. google.com
Crystallization & Filtration: The mixture is then cooled to between 25°C and 45°C in a fourth reactor to induce crystallization, followed by filtration and washing of the final product. google.com
This continuous operation ensures that all steps are performed concurrently, maintaining the system at a steady state. google.com Similarly, a continuous process for the subsequent acetylation step, converting the 5-amino group to a 5-acetamido group using acetic anhydride, has also been established, employing continuous stirred-tank reactors (CSTRs). epo.orgjustia.com These developments highlight the industry's move towards more efficient, continuous manufacturing for the derivatives of this compound.
Strategies for Large-Scale Preparation of Key Intermediates
The primary precursor for this compound is 5-nitroisophthalic acid or its esters, most commonly dimethyl 5-nitroisophthalate. google.comgoogle.com An efficient, large-scale process has been developed that combines the amidation of this precursor and the subsequent catalytic hydrogenation of the intermediate nitro compound in a "one-pot" synthesis, avoiding the need for isolation of the intermediate. google.comgoogle.com
This process offers significant advantages over previous methods, including a substantial increase in yield and a dramatic reduction in reaction time. google.comgoogle.com The process involves reacting a di-lower-alkyl 5-nitroisophthalate with an amine, such as 3-amino-1,2-propanediol, in the presence of a basic catalyst. google.com The resulting intermediate, 5-nitro-N,N′-bis(R)-isophthalamide, is then hydrogenated without being isolated. google.com
Key steps in the large-scale synthesis:
Amidation: Dimethyl 5-nitroisophthalate is reacted with approximately 2.1 molar equivalents of the desired amine (e.g., 3-amino-1,2-propanediol) in a solvent like 2-methoxyethanol. google.com A catalytic amount of a base, such as dissolved sodium, is used to accelerate the reaction. google.com The mixture is heated at reflux until the starting ester is consumed. google.com
Catalytic Hydrogenation: The reaction mixture containing the 5-nitro-N,N′-bis(R)-isophthalamide intermediate is then directly subjected to catalytic hydrogenation. A palladium-on-carbon catalyst is typically used. google.com The hydrogenation is carried out under hydrogen pressure at elevated temperatures (e.g., 60°C) until the reduction of the nitro group to an amino group is complete. google.com
Isolation: The final product, 5-amino-N,N′-bis(R)isophthalamide, can be isolated either as the free base or, more commonly, as an acid-addition salt (e.g., hydrochloride) by adding an acid to the solution to induce crystallization. google.com
This integrated process has been shown to achieve yields of 96.9-99.6%, a significant improvement over the 84% yield reported in earlier methods. google.comgoogle.com Furthermore, the effective reaction time is reduced from 44 hours to just 5 hours. google.comgoogle.com
Table 1: Comparison of Large-Scale Synthetic Methodologies for 5-Amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide
| Parameter | Prior Art Method (British Patent 1,548,594) | Optimized One-Pot Process (US Patent 6,441,235) |
|---|---|---|
| Starting Material | Dimethyl 5-nitroisophthalate | Dimethyl 5-nitroisophthalate |
| Key Steps | 1. Amidation (20 hours)2. Isolation of nitro intermediate3. Catalytic Hydrogenation (24 hours) | 1. Base-catalyzed amidation2. Direct catalytic hydrogenation (no isolation) |
| Total Reaction Time | ~44 hours | ~5 hours |
| Amine Excess | 20% | 5% |
| Yield | 84% (assuming quantitative hydrogenation) | 96.9% - 99.6% |
| Catalyst | Not specified for amidation; hydrogenation catalyst used | Basic catalyst (e.g., sodium metal); Palladium-on-carbon for hydrogenation |
| Solvent | Not specified in detail | Lower-aliphatic alcohol (e.g., 2-methoxyethanol) |
Data sourced from patents US6441235B1 and WO2000029372A1. google.comgoogle.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names / Abbreviation |
|---|---|
| This compound | |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide | ABA, Aminoisophthalic acid bisamide, AIPA bisamid |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Compound B |
| 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Compound A |
| Dimethyl 5-nitroisophthalate | |
| 5-nitroisophthalic acid | |
| 3-amino-1,2-propanediol | Isoserinol |
| Iodine chloride | |
| Sodium bisulphite | |
| Sodium dithionite | |
| Acetic anhydride | |
| Palladium-on-carbon | |
| Sodium | |
| 2-methoxyethanol | |
| Iohexol (B1672079) | 5-[N-(2,3-dihydroxypropyl)-acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide |
| Iodixanol | 1,3-bis(acetamido)-N,N'-bis[3,5-bis(2,3-dihydroxypropyl-aminocarbonyl)-2,4,6-triiodophenyl]-2-hydroxypropane |
Chemical Transformations and Derivatization Strategies for 5 Amino Isophthalamide
Modification of the Amino Functionality
The primary amino group on the aromatic ring of 5-amino-isophthalamide is a key site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation and alkylation. These modifications are crucial for tuning the physicochemical properties of the resulting molecules.
Acylation and Alkylation Reactions for Amino Group Functionalization
Acylation of the 5-amino group is a common strategy, often employed to introduce acyl functionalities that can alter the electronic properties and biological activity of the molecule. A prominent example is the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide to produce 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. google.com This reaction is a key step in the synthesis of several non-ionic X-ray contrast agents. google.com
Alkylation of the amino group introduces alkyl substituents, which can significantly impact the molecule's lipophilicity and steric profile. While direct alkylation of the primary amino group can be challenging to control, N-alkylation of a 5-acylamino-isophthalamide derivative is a well-established method. google.com For instance, the reaction of a 5-acylamino-2,4,6-triiodo-isophthalamide with an oxirane, such as glycidol, in the presence of a strong base, leads to the formation of N-alkylated products. google.com This strategy is particularly useful for introducing hydroxylated alkyl groups. google.com
| Reaction Type | Reactant | Product | Reference |
| Acetylation | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | google.com |
| N-Alkylation | 5-acylamino-2,4,6-triiodo-isophthalamide and glycidol | 5-(N-2,3-dihydroxypropyl-acylamino)-2,4,6-triiodo-N,N'-disubstituted-isophthalamide | google.com |
Synthesis of Substituted Amine Derivatives
The synthesis of substituted amine derivatives of this compound often begins with a precursor molecule, such as a 5-nitro-isophthalamide derivative, which is then reduced to the corresponding amine. This approach allows for the introduction of various substituents on the amide nitrogens prior to the formation of the reactive amino group. For example, dimethyl 5-nitroisophthalate can be reacted with amines like 3-amino-1,2-propanediol (B146019), followed by catalytic hydrogenation of the nitro group to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. google.comgoogle.com This resulting primary aromatic amine can then undergo further reactions, such as diazotization, to introduce other functionalities.
Derivatization at Amide Linkages
The two amide linkages of the isophthalamide (B1672271) core offer another avenue for structural diversification. By varying the amine component used in the initial synthesis, a wide range of N-substituted derivatives can be prepared.
Preparation of Bis-amide Analogs and Related Scaffolds
The synthesis of bis-amide analogs of this compound has been explored to create molecules with potential applications in areas other than medical imaging. For example, N¹,N³-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide has been synthesized starting from isophthalic acid. tandfonline.com This involves the conversion of isophthalic acid to isophthaloyl chloride, followed by coupling with L-alanine methyl ester and subsequent reaction with hydrazine (B178648) hydrate (B1144303). tandfonline.com This demonstrates the versatility of the isophthalamide scaffold in generating more complex bis-amide structures.
Halogenation and Iodination Strategies
The introduction of halogen atoms, particularly iodine, onto the aromatic ring of this compound derivatives is a critical transformation, especially for the synthesis of radiocontrast agents. The electron-dense iodine atoms significantly increase the X-ray attenuation of the molecule.
The iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a well-documented industrial process. google.com This reaction is typically carried out using an iodinating agent such as sodium iodine dichloride or iodine chloride. google.comgoogle.com The reaction conditions, including pH and temperature, are carefully controlled to ensure high yields and purity of the tri-iodinated product. google.com For example, the iodination is often performed at a pH between 2 and 3 and at temperatures ranging from 60 to 90 °C. google.com
Research has also been conducted on other halogenated isophthalamides to study the effect of different halogen substituents on their chemical properties. researchgate.netdcu.ie
| Substrate | Reagent | Product | Reference |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Sodium iodine dichloride | 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | google.com |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Iodine chloride | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | google.com |
Regioselective Halogenation of the Aromatic Core
The halogenation of the aromatic core of this compound is a process fundamentally governed by the directing effects of the substituents on the benzene (B151609) ring. The primary amino group (-NH₂) at the C5 position and the two amide groups (-CONH-) at the C1 and C3 positions are all activating, ortho-, para-directing groups. This electronic influence makes the positions ortho and para to the amino group (C2, C4, and C6) particularly susceptible to electrophilic aromatic substitution, such as halogenation.
The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho (C4, C6) and para (C2) positions. Similarly, the amide functionalities contribute to the activation of these same positions. The cumulative effect of these three groups results in a high degree of regioselectivity, specifically directing halogen atoms to the 2, 4, and 6 positions of the isophthalamide ring.
In the context of producing diagnostic agents, this regioselectivity is crucial. The process is designed to achieve complete tri-iodination at these specific sites. google.comgoogle.com The reaction conditions, including pH, are carefully controlled to ensure this outcome. For instance, maintaining the pH above approximately 1 is necessary to avoid the protonation of the C5 amino group. google.com A protonated amino group (-NH₃⁺) would become a deactivating, meta-directing group, which would hinder the desired iodination at the 2, 4, and 6 positions. google.com Conversely, the pH is typically kept below 4 to prevent the degradation of the iodinating agent, such as iodine chloride. google.com This precise control ensures that the halogenation is not only regioselective but also efficient, leading to the desired 2,4,6-trihalogenated product.
Preparation of Triiodinated Isophthalamide Intermediates
The preparation of triiodinated isophthalamide intermediates, particularly 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a critical step in the synthesis of non-ionic X-ray contrast agents like iohexol (B1672079) and iodixanol. google.comepo.org The starting material for this transformation is typically a derivative of this compound, such as 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often referred to as ABA. google.comepo.org
Several methods have been developed for the tri-iodination of the ABA core. A common industrial method involves the use of iodine chloride (ICl) as the iodinating agent in an aqueous medium. epo.orggoogle.comgoogle.com The reaction is typically carried out by adding the iodine chloride solution to a solution of the isophthalamide derivative. google.com To optimize the reaction and ensure complete tri-iodination, the iodine chloride is often added in multiple portions. google.comjustia.com Between additions, the pH of the reaction mixture is adjusted, usually with sodium hydroxide, to maintain a range between 2 and 3. google.comgoogle.com This pH control is vital for the reaction's success. google.com The reaction temperature is also a key parameter, generally maintained between 60°C and 90°C. google.comjustia.com
Another established method utilizes a combination of molecular iodine (I₂) and iodic acid (HIO₃) as the iodinating system. google.com This approach is advantageous as it can lead to complete tri-iodination without requiring a large excess of the iodinating agents, which can reduce by-product formation. google.com The process is typically conducted in water or aqueous solvents, with the pH adjusted using an acid like sulfuric acid. google.com
Following the iodination reaction, any excess iodinating agent is quenched, for example, with sodium bisulfite. epo.orggoogle.com The resulting triiodinated intermediate is then often purified through crystallization. google.com
Below are data tables summarizing typical reaction conditions for the preparation of triiodinated isophthalamide intermediates.
Table 1: Iodination using Iodine Chloride (ICl) This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) or its hydrochloride salt | google.comgoogle.com |
| Iodinating Agent | Iodine chloride (ICl) | epo.orggoogle.com |
| Stoichiometry | ~3 mole equivalents of ICl per mole of ABA | google.com |
| Solvent | Water or aqueous/alcoholic mixture | epo.orggoogle.com |
| pH Range | 2 - 3 | google.comgoogle.com |
| Temperature | 60°C - 90°C | google.comjustia.com |
| Procedure Notes | ICl added in multiple portions with intermediate pH adjustments. | google.comjustia.com |
| Quenching Agent | Sodium bisulfite | epo.orggoogle.com |
Table 2: Iodination using Iodine (I₂) and Iodic Acid (HIO₃) This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 5-aminoisophthalic substrate (e.g., ABA) | google.com |
| Iodinating Agents | Molecular Iodine (I₂), Iodic Acid (HIO₃) | google.com |
| Molar Ratio (I₂ / Substrate) | 1:1 to 1.5:1 | google.com |
| Molar Ratio (I₂ / HIO₃) | 1:0.5 to 1:1 | google.com |
| Solvent | Water or aqueous solvents | google.com |
| pH Condition | Acidic (e.g., using H₂SO₄) | google.com |
| Procedure Notes | Combined use of I₂ and HIO₃ avoids the need for excess iodine and reduces by-products. | google.com |
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Amino-isophthalamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity and environment can be constructed.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. libretexts.orgsavemyexams.com
Key expected signals in the ¹H NMR spectrum of this compound include:
Aromatic Protons: Protons attached to the benzene (B151609) ring are expected to resonate in the downfield region, typically between 6.0 and 8.7 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific splitting patterns of these protons would confirm their relative positions on the isophthalamide (B1672271) core.
Amine Protons (NH₂): The protons of the primary amine group generally appear as a broad signal in the range of 1-3 ppm. libretexts.org
Amide Protons (CONH₂): The protons of the two amide groups are also anticipated, with their chemical shifts influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 6.0 - 8.7 |
| Amine (NH₂) | 1.0 - 3.0 |
| Amide (CONH₂) | Variable |
Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Expected chemical shifts in the ¹³C NMR spectrum would include:
Carbonyl Carbons (C=O): The two amide carbonyl carbons are expected to appear significantly downfield.
Aromatic Carbons: The carbons of the benzene ring will have characteristic shifts, with the carbon attached to the amino group (C-NH₂) appearing at a different chemical shift compared to the others due to the electron-donating nature of the amine.
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A study on a similar compound utilized {¹H,¹H} COSY, {¹H,¹³C} HSQC, and {¹H,¹³C} HMBC to characterize the structure. researchgate.net These experiments would reveal which protons are coupled to each other and which protons are in close proximity to which carbon atoms, respectively, thereby confirming the substitution pattern of the aromatic ring and the positions of the amide and amine groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₈H₉N₃O₂, which corresponds to a molecular weight of 179.176 g/mol . scbt.com A related compound, 5-amino-2,4,6-triiodo-N-methyl-isophthalamide, was identified using its mass-to-charge ratio. nrw.de This confirms the utility of MS in identifying such compounds.
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion peak (M⁺). The high-resolution mass spectrum would provide the exact mass, further confirming the elemental composition. Subsequent fragmentation of the molecular ion would yield characteristic fragment ions, providing structural information.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The IR spectrum provides a unique "fingerprint" of the molecule. For the related compound 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, IR analysis shows characteristic absorption bands for key functional groups. vulcanchem.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Amide (N-H) | Stretching | ~3300 |
| Carbonyl (C=O) | Stretching | ~1650-1690 |
| Aromatic (C=C) | Stretching | ~1450-1600 |
Data derived from analysis of similar compounds. vulcanchem.com
The presence of sharp peaks in the 3300-3500 cm⁻¹ region would indicate the N-H stretching of the primary amine. The amide N-H stretch would also appear in this region. A strong absorption band around 1650-1690 cm⁻¹ is characteristic of the C=O stretching of the amide functional groups. vulcanchem.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. vulcanchem.com
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. Several sources indicate that HPLC is used to determine the purity of related compounds, often requiring a purity of greater than 98.0%. vwr.com
In the synthesis of related compounds, Thin Layer Chromatography (TLC) has been used to monitor the progress of the reaction and to assess the purity of the product, with one patent indicating that the product was over 99% pure. google.comgoogle.com HPLC analysis is also used to monitor the reduction of impurities like ABA monomethylester and ABA dimer in related syntheses. epo.org These chromatographic methods are crucial for quality control, ensuring the final product meets the required specifications for subsequent applications.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. oup.comludger.com The development of a robust HPLC method is crucial for monitoring the purity of this compound, especially in industrial settings where it is used as an intermediate. google.com
A typical HPLC method for this compound and related compounds involves a reversed-phase column, often a C18 or a cyanopropyl-bonded phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. oup.comnih.govresearchgate.net The pH of the mobile phase can be adjusted to optimize the separation. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as aromatic amines exhibit strong absorbance in the UV region. oup.comthermofisher.com
A key application of HPLC is in the purification of this compound by identifying and quantifying impurities. For instance, a method was developed to remove impurities such as ABA monomethylester and ABA dimer from an aqueous solution of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA). google.com The hydrolysis of these impurities was monitored by HPLC, demonstrating a significant reduction in their levels after treatment. google.com Specifically, the ABA monomethylester was reduced from 0.4-0.7% to less than 0.04%, and the ABA dimer was reduced from 0.1% to less than 0.01%. google.com
The following table summarizes a representative set of HPLC conditions that can be adapted for the analysis of this compound and similar aromatic amines.
Table 1: Representative HPLC Method Parameters for Aromatic Amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Cyanopropyl-bonded phase | oup.com |
| Mobile Phase | Hexane-isopropanol | oup.com |
| Detection | Ultraviolet (254nm) | oup.com |
| Flow Rate | Gradient flow may be employed | nih.gov |
| Temperature | Ambient or controlled (e.g., 35°C) | nih.gov |
| Injection Volume | Dependent on concentration and sensitivity needs | |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and purity assessment of this compound. tandfonline.com It is particularly useful for monitoring the progress of chemical reactions in real-time. google.com
For the analysis of aromatic amines like this compound, silica (B1680970) gel plates are commonly used as the stationary phase. foodsafety.institute The mobile phase, or eluent, is typically a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common eluent system for separating aromatic amines is a mixture of benzene and ethyl acetate. oup.com
Visualization of the separated spots on the TLC plate can be achieved through various methods. Aromatic amines can often be visualized under UV light. foodsafety.institute Alternatively, a color-forming reagent can be used. rsc.orgrsc.org For instance, cinnamaldehyde (B126680) can be used as a reagent to detect aromatic primary amines with electron-donating groups, resulting in the immediate appearance of a yellow spot. rsc.orgrsc.org Another method involves diazotization of the amines with nitrous oxide vapor, followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce distinctly colored spots. oup.com
TLC can effectively indicate the presence of impurities. For example, in the synthesis of 5-amino-N,N′-bis-(2,3-dihydroxypropyl) isophthalamide, TLC was used to confirm the completion of the reaction by showing only a trace amount of the mono-amide intermediate remaining. google.com
Table 2: TLC System for Aromatic Amine Separation
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel plate | foodsafety.institute |
| Mobile Phase | Benzene:Ethyl Acetate | oup.com |
| Visualization | UV light or color-forming reagent (e.g., Cinnamaldehyde) | foodsafety.institutersc.orgrsc.org |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound itself was not found in the provided search results, the crystal structure of a co-crystal containing the related compound 5-amino-isophthalic acid has been determined. nih.gov In a 1:1 co-crystal with 1,2-bis(pyridin-4-yl)ethene, the 5-amino-isophthalic acid and the co-former create hydrogen-bonded sheets. nih.gov This type of analysis provides valuable insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of these molecules in the crystal lattice. nih.gov
The determination of the crystal structure of this compound or its derivatives would provide crucial data for understanding its physical properties and for computational modeling studies. The quality of a crystal structure determination is typically assessed by parameters such as the resolution, R-factor, and the geometry of the refined model. proteinstructures.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) |
| ABA monomethylester |
| ABA dimer |
| N-(1-naphthyl)ethylenediamine dihydrochloride |
| 5-amino-isophthalic acid |
| 1,2-bis(pyridin-4-yl)ethene |
| Benzene |
| Ethyl acetate |
| Cinnamaldehyde |
| Acetonitrile |
| Methanol |
| Hexane |
Theoretical and Computational Studies of 5 Amino Isophthalamide and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 5-Amino-isophthalamide and its derivatives. These methods allow for a detailed analysis of the molecule's electronic structure, which governs its chemical behavior.
Density Functional Theory (DFT) Approaches and Basis Set Selection
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of isophthalamide-based compounds. The B3LYP functional, combined with a split-valence basis set with polarization functions like Def2-SVP, has been effectively used to evaluate the interactions between isophthalamide (B1672271) derivatives and biological targets. researchgate.netresearchgate.net This combination provides a balanced approach to accurately describing electron density and molecular interactions. For instance, in a study of a 5-(N-methylmethan-4-ylsulfonamido) isophthalamide-based scaffold, the B3LYP/Def2-SVP method was employed to calculate binding energies with active site residues of β-secretase (BACE-1). researchgate.netresearchgate.net
The selection of the basis set is crucial for the accuracy of DFT calculations. Larger basis sets, such as 6-311++G**, are often used for geometry optimizations of isolated molecules to provide a more accurate description of the electronic distribution, especially for systems with diffuse electrons or those involved in hydrogen bonding. dcu.ie The choice of the functional and basis set is therefore a critical step in setting up reliable computational models for these systems.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for calculating molecular properties. These methods have been applied to model potent isophthalamide-based inhibitors. researchgate.netresearchgate.net For example, ab initio calculations have been used to investigate the binding of a derivative of 5-aminoisophthalate to the BACE-1 active site. researchgate.net These studies can elucidate the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for the binding affinity of a ligand to its receptor. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
Conformational analysis of isophthalamide derivatives has revealed that these molecules can adopt various conformations, such as syn-/anti- and anti-/anti- forms, with relatively small energy differences between them. dcu.ie This conformational flexibility can be crucial for fitting into the binding pocket of a target protein. Interestingly, studies have suggested that an isophthalamide-based structure might not necessarily interact with the active site of its target in its most stable geometric conformation. researchgate.netresearchgate.net
Molecular dynamics simulations provide a dynamic picture of the conformational landscape and the stability of ligand-protein complexes. plos.org For example, MD simulations can be used to assess the stability of the binding of this compound derivatives to their protein targets by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and the key interactions that stabilize the complex. mdpi.com
Molecular Docking and Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their binding modes.
Ligand-Receptor Interaction Modeling with Protein Targets
Molecular docking studies have been instrumental in understanding the interactions of this compound derivatives with various protein targets. For instance, the docking of isophthalamide derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) has revealed key hydrogen bonding interactions with amino acid residues like Met769. researchgate.net
The following table summarizes the key interactions observed in a molecular docking study of an isophthalamide derivative with the BACE-1 active site. researchgate.net
| Interaction Type | Interacting Residues |
| Hydrogen Bonds | Gln73, Gly230, Asn233 |
| π-π Stacking | Not explicitly detailed |
| Van der Waals | Multiple residues in the active site |
Amino Acid Decomposition Analysis in Binding Studies
To gain a more quantitative understanding of the contribution of individual amino acid residues to the total binding energy, amino acid decomposition analysis can be performed. researchgate.net This method calculates the interaction energy between the ligand and each amino acid in the binding site.
In the study of the isophthalamide-based BACE-1 inhibitor, an amino acid decomposition analysis was performed using the B3LYP/Def2-SVP method. researchgate.netresearchgate.net This analysis provided a detailed breakdown of the binding energy, highlighting the residues that contribute most significantly to the ligand's affinity. The total binding energy for the complex was calculated to be -268.34 kcal/mol. researchgate.netresearchgate.net
The table below shows a hypothetical breakdown of interaction energies with key amino acid residues, as would be derived from such an analysis.
| Amino Acid Residue | Interaction Energy (kcal/mol) |
| Asp32 | - |
| Gly34 | - |
| Tyr71 | - |
| Gln73 | - |
| Phe108 | - |
| Trp115 | - |
| Asp228 | - |
| Gly230 | - |
| Asn233 | - |
Note: Specific energy values for each residue were not provided in the source material, hence the placeholder. The total binding energy of the complex system was reported.
This detailed analysis is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance interactions with key residues and improve binding affinity and selectivity.
Computational Structure-Activity Relationship (SAR) Studies
Computational Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing deep insights into the correlation between the chemical structure of a compound and its biological activity. For this compound and its derivatives, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) have been instrumental in elucidating their mechanisms of action and in the rational design of more potent analogs.
Molecular docking simulations have been extensively used to predict the binding conformations and affinities of this compound derivatives within the active sites of various biological targets. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-receptor recognition process.
In one such study, a series of N¹,N³-bis(1-oxopropan-2-yl) isophthalamide-based derivatives were synthesized and evaluated for their anticancer potential. nih.gov Molecular docking was employed to investigate the binding modes of the most active compounds within the active site of Cyclin-Dependent Kinase 2 (CDK-2). researchgate.net The docking results revealed that these derivatives could adopt conformations that allow for crucial hydrogen bonding and hydrophobic interactions with key amino acid residues in the CDK-2 active site, explaining their observed cytotoxic effects. researchgate.net For instance, the isophthalamide derivative featuring a 2-oxoindoline group was found to form two hydrogen bonds with the amino acid Met769, similar to the binding pattern of the known inhibitor erlotinib. researchgate.net
Further computational analysis was performed on a potent 5-(N-methylmethan-4-ylsulfonamido) isophthalamide-based inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE-1), a key target in Alzheimer's disease. researchgate.net Using the B3LYP functional with a split valence basis set (Def2-SVP), the interaction energies between the inhibitor and the BACE-1 active site residues were calculated. researchgate.net The study identified significant hydrogen bonds, π–π stacking, and van der Waals interactions, culminating in a total binding energy of -268.34 kcal/mol. researchgate.net An important finding from the conformational analysis was that the isophthalamide derivative might not necessarily bind to the active site in its most stable geometric conformation. researchgate.net
The structural features influencing the activity of these compounds have also been explored through SAR studies. For example, the introduction of electron-donating groups (like -OCH3) or electron-withdrawing groups (like -F and -Cl) at the para-position of a phenyl ring in some isophthalamide derivatives led to a noticeable increase in cytotoxic activity. mdpi.comnih.gov Conversely, steric hindrance, for instance from two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring, was found to decrease cytotoxic activity. mdpi.comnih.gov
The following table summarizes the cytotoxic activity of a series of N¹,N³-bis(1-oxopropan-2-yl) isophthalamide-based derivatives against different cancer cell lines.
Data sourced from multiple studies. researchgate.netresearchgate.net N/A indicates data not available.
The following table presents the binding energies and key interactions of a 5-isophthalamide derivative with BACE-1.
Data from Ab initio modeling of a potent isophthalamide-based BACE-1 inhibitor. researchgate.net
QSAR models provide a mathematical relationship between the chemical structures and biological activities of a set of compounds. arkat-usa.org These models are often expressed as an equation that relates biological activity to various physicochemical or structural descriptors. While specific QSAR models for this compound are not extensively detailed in the available literature, the principles of QSAR are broadly applicable. For related structures like phthalimide (B116566) analogues, QSAR studies have shown that factors such as lipophilicity, molecular flexibility, and the presence of specific substituents (e.g., halogens) can significantly influence their inhibitory potency against enzymes like HIV-1 integrase. arkat-usa.org
Supramolecular Chemistry of 5 Amino Isophthalamide Scaffolds
Hydrogen Bonding Networks and Self-Assembly Architectures
Hydrogen bonding is the principal driving force in the self-assembly of isophthalamide-based molecules. The amide groups provide a robust and directional set of interactions that can be engineered to form intricate networks. The specific substitution pattern on the isophthalamide (B1672271) core dictates the geometry of these networks, leading to predictable one-, two-, or three-dimensional structures. In complexes involving the ditopic ligand 5-amino-3-(aminomethyl)benzoic acid, intricate 3D hydrogen bonding networks are observed. ugr.esresearchgate.net These networks often involve not just the amide groups but also other functional moieties and even solvent molecules, creating complex and stable crystalline solids. researchgate.net The formation of these networks is a cornerstone of creating functional materials from isophthalamide building blocks. gatech.eduhiroshima-u.ac.jp
The self-assembly of 5-amino-isophthalamide derivatives can be precisely controlled through a process known as directed or template-induced assembly. In this approach, an external chemical species, or "template," is used to guide the conformational organization of flexible molecules into a specific architecture. uni-muenchen.de
A notable example involves linear oligo-isophthalamide strands that undergo a significant conformational change upon binding to a cyanuric acid template. uni-muenchen.de The template interacts with the isophthalamide units via a specific hydrogen-bonding algorithm, inducing the flexible strand to fold into a discrete, coiled helical structure. uni-muenchen.de This initial recognition event represents the first level of structuration, where information stored within the molecular strand is expressed in a controlled manner. uni-muenchen.de Anion-directed assembly is another powerful strategy, where anions can template the formation of complex structures, such as double helices from isophthalamide receptors. researchgate.net This demonstrates that the assembly process can be programmed by incorporating specific recognition sites into the molecular components. uni-muenchen.de
| Assembly Driver | Interacting Units | Resulting Structure | Reference |
| Template-Induced | Oligo-isophthalamide and Cyanuric Acid | Discrete Helical Segment | uni-muenchen.de |
| Anion-Directed | Isophthalamide Receptors and Anions | Double Helix | researchgate.net |
| Metal-Coordination | Bis(pyridylcarboxamido)alkanes and Metal Ions | One-Dimensional Polymers | researchgate.net |
The directional nature of amide-to-amide hydrogen bonds makes isophthalamide derivatives prime candidates for forming ordered, one-dimensional assemblies like helical and columnar structures. uni-muenchen.deuni-bayreuth.de In the absence of a template, oligo-isophthalamide strands can exist in various rotameric forms. uni-muenchen.de However, through cooperative hydrogen bonding, these strands can fold into stable single helices. nih.govacs.orguni-muenchen.de
Once a primary helical or disk-like structure is formed, often through directed assembly, a "second level" of assembly can occur. uni-muenchen.de These discrete objects can then stack on top of one another, driven by a combination of forces, to form extended columnar structures. uni-muenchen.deacs.org For instance, the helical segments formed by the templating of oligo-isophthalamide with cyanuric acid can subsequently self-assemble into helical columns. uni-muenchen.de This hierarchical process, where molecular recognition directs the formation of a primary structure that then organizes into a larger assembly, is a key strategy for creating complex supramolecular polymers from simple building blocks. uni-muenchen.de The stability of these helical conformations is often enhanced by intramolecular hydrogen bonds, which pre-organize the backbone for stacking. nih.govacs.org
| Precursor Structure | Assembly Process | Final Architecture | Key Driving Forces | Reference |
| Linear Oligo-isophthalamide | Template-induced coiling, then stacking | Helical Columns | Hydrogen Bonding, Stacking Interactions, Solvophobic Effects | uni-muenchen.de |
| Aromatic Urea Polymers | Intramolecular Hydrogen Bonding | Helical Conformations | Hydrogen Bonding, π-π Stacking | nih.gov |
| 1,3,5-Benzenetricarboxamides | Triple Hydrogen Bonding | Helical Columnar Structure | Hydrogen Bonding, Dipole-Dipole Interactions | uni-bayreuth.de |
Directed Self-Assembly of Amide-Based Units
Non-Covalent Interactions in Supramolecular Assemblies
While hydrogen bonding provides the primary directional control in the assembly of this compound scaffolds, other non-covalent interactions are crucial for the stability and morphology of the final supramolecular structures. These secondary interactions, including π-π stacking and solvophobic effects, work in concert with hydrogen bonds to guide the hierarchical organization of molecules into functional assemblies. uni-muenchen.denih.gov
The aromatic core of the this compound unit is fundamental to its participation in π-π stacking interactions. These interactions arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings. encyclopedia.pubacs.org While a direct face-to-face (sandwich) stacking is generally repulsive, stable arrangements are achieved through parallel-displaced or T-shaped (edge-to-face) geometries. encyclopedia.pubresearchgate.net
In the context of columnar structures formed from isophthalamide-based units, π-π stacking provides a significant cohesive force that stabilizes the assembly. uni-muenchen.de After hydrogen bonds direct the initial formation of helical or disc-like objects, Van der Waals and π-stacking interactions drive the organization of these objects into extended columns. uni-muenchen.de The energetic contribution of these stacking interactions provides the necessary order and directionality for the growth of well-defined supramolecular polymers. nih.gov The interplay between hydrogen bonding and π-π stacking is a recurring theme in supramolecular chemistry, enabling the construction of robust and complex architectures from relatively simple molecular components. rsc.org
The solvent environment plays a critical role in the self-assembly of this compound scaffolds, primarily through the solvophobic effect. uni-muenchen.denih.gov This effect describes the tendency of nonpolar or amphiphilic molecules to aggregate in a polar solvent to minimize the disruption of the solvent's hydrogen-bonding network. nih.gov
In the formation of columnar assemblies from isophthalamide derivatives, solvophobic forces are a key driver for the "second level" of assembly. uni-muenchen.de The aggregation of the relatively nonpolar aromatic backbones is favored in polar solvents, promoting the stacking of pre-organized helical or disc-like units. uni-muenchen.deacs.org The outcome of the self-assembly process, particularly the formation of extended fibers, is critically dependent on factors such as solvent composition, temperature, and concentration. uni-muenchen.de This sensitivity to the medium confers an adaptive character to the system, where the final supramolecular structure can be tuned by altering the environmental conditions. uni-muenchen.de In some cases, solvophobic control can be used to direct the hierarchical assembly of molecules into specific morphologies like nanobelts or fractal-like structures. acs.org
Coordination Chemistry of 5 Amino Isophthalamide As a Ligand
Design and Synthesis of 5-Amino-isophthalamide-Based Chelating Ligands
The design of chelating ligands based on the this compound scaffold is a crucial first step in developing new metal complexes with desired properties. The core structure provides a robust framework that can be functionalized to create ligands with varying denticity and coordination preferences. researchgate.netacademie-sciences.fr The synthesis of these ligands often involves the modification of the amino group or the amide functionalities.
A common synthetic strategy involves the reaction of 5-nitroisophthaloyl dichloride with appropriate amines, followed by the reduction of the nitro group to an amino group. This amino group can then be further modified. For instance, it can be acylated to introduce additional coordinating groups. chemicalbook.comgoogle.comgoogle.comwipo.intgoogle.com Another approach is to start with 5-aminoisophthalic acid and convert the carboxylic acid groups to amides. nih.gov
The choice of substituents on the amide nitrogen atoms plays a significant role in the chelating ability of the resulting ligand. By introducing groups with additional donor atoms, such as hydroxyl or pyridyl moieties, the denticity of the ligand can be increased, leading to the formation of more stable metal complexes. For example, the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide creates a ligand with multiple hydroxyl groups that can participate in metal coordination. chemicalbook.comgoogle.comgoogle.comwipo.intgoogle.comchemspider.com
Furthermore, the amino group on the isophthalamide (B1672271) ring can be utilized to link the core to other chelating units, creating more complex, polydentate ligands. This modular approach allows for the rational design of ligands tailored for specific metal ions and applications. science.govmdpi.combohrium.com The synthesis of these intricate ligands often requires multi-step procedures involving protection and deprotection strategies to selectively modify different parts of the molecule. mdpi.com
Formation of Metal-Organic Complexes and Coordination Polymers
This compound and its derivatives readily form complexes with a wide range of metal ions, leading to the creation of discrete metal-organic complexes or extended coordination polymers. acs.orgmdpi.com The formation of these structures is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. nih.gov
Synthesis and Characterization of Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, are particularly well-suited to form coordination complexes with this compound-based ligands. libretexts.org A variety of transition metal complexes involving ligands with amino and amide functionalities have been synthesized and characterized. researchgate.netrsc.orgnih.govresearchgate.net The synthesis of these complexes often involves the direct reaction of the ligand with a metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent like ethanol (B145695) or a DMF/water mixture. google.commdpi.com
The resulting complexes are characterized using a suite of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of the complex, revealing the coordination geometry of the metal center and the binding modes of the ligand. nih.govacs.org Spectroscopic methods such as FT-IR, UV-Vis, and NMR are used to confirm the coordination of the ligand to the metal ion. researchgate.netnih.gov Elemental analysis and mass spectrometry are employed to determine the stoichiometry of the complexes. researchgate.net
For example, a series of transition metal complexes with 5-aminoisophthalic acid have been synthesized under hydrothermal conditions, resulting in compounds with varying dimensionalities, from discrete dimers to 2D sheets and 3D frameworks. nih.gov The specific structure obtained is often influenced by the choice of metal ion and the presence of auxiliary ligands. nih.gov
Construction of Multinuclear Coordination Compounds
The ability of this compound-based ligands to bridge multiple metal centers is a key feature that enables the construction of multinuclear coordination compounds and coordination polymers. mdpi.comacs.orgresearchgate.netosti.gov The isophthalamide backbone can position the coordinating groups in such a way that they can bind to different metal ions simultaneously, leading to the formation of extended networks. google.com
The amino group and the carbonyl oxygen atoms of the amide groups are the primary sites for metal coordination. researchgate.netresearchgate.net The flexibility in the coordination modes of the carboxylate groups, when starting from 5-aminoisophthalic acid, also contributes to the structural diversity of the resulting coordination polymers. google.com These ligands can adopt various bridging modes, connecting two, three, or even more metal centers. google.com
The self-assembly process that leads to the formation of these multinuclear structures is influenced by several factors, including the metal-to-ligand ratio, the reaction temperature, and the solvent system used. researchgate.net By carefully controlling these parameters, it is possible to direct the assembly towards specific architectures with desired topologies. acs.org The resulting coordination polymers can exhibit interesting properties, such as porosity and luminescence, which are dependent on their structure. acs.orgmdpi.com For instance, a zinc coordination polymer with 5-aminoisophthalic acid forms a 2D layered structure with potential applications in luminescent materials. google.com
Investigation of Ligand-Metal Binding Modes and Stoichiometry
Understanding the way ligands bind to metal centers and the resulting stoichiometry of the complexes is fundamental to coordination chemistry. ekb.eg For this compound-based systems, a variety of binding modes have been observed, depending on the specific ligand and the metal ion involved. figshare.comresearchgate.net
The primary donor atoms in this compound are the oxygen atoms of the two amide carbonyl groups and the nitrogen atom of the amino group. researchgate.net In its deprotonated form, the amide nitrogen can also participate in coordination. researchgate.net When derived from 5-aminoisophthalic acid, the carboxylate groups offer additional coordination sites and can exhibit monodentate, bidentate, or bridging coordination modes. nih.govgoogle.com
The stoichiometry of the metal-ligand complexes is often determined using techniques such as conductometric titrations and Job's method of continuous variation in solution. ekb.egrjpbcs.com In the solid state, single-crystal X-ray diffraction provides definitive information on the stoichiometry and connectivity within the crystal lattice. nih.govacs.org For example, studies on transition metal complexes of a modified isophthalamide ligand revealed a 1:1 metal-to-ligand stoichiometry. researchgate.net In more complex coordination polymers, the stoichiometry can be more intricate, involving multiple metal ions and ligands in the asymmetric unit. nih.govmdpi.com
The coordination geometry around the metal center is also a key aspect of the binding investigation. Depending on the coordination number and the nature of the ligands, metal ions can adopt various geometries, such as tetrahedral, square planar, or octahedral. researchgate.netnih.gov For instance, in a series of coordination compounds synthesized with 5-aminoisophthalic acid, the Co(II), Ni(II), and Cd(II) centers exhibited distorted octahedral geometries. nih.gov
Applications in Catalysis through Ligand Design
The design of ligands is a powerful tool for developing metal-based catalysts with high activity and selectivity. bohrium.com this compound-based ligands have shown promise in this area, as their coordination environment can be systematically modified to influence the catalytic properties of the metal center.
One area of application is in heterogeneous catalysis, where the coordination polymers or metal-organic frameworks (MOFs) derived from these ligands can act as recyclable catalysts. The porous nature of some of these materials can allow for the diffusion of substrates to the active metal sites within the framework. For example, coordination compounds derived from 5-aminoisophthalic acid have been successfully employed as heterogeneous catalysts for the Knoevenagel condensation reaction, demonstrating high product yields. nih.gov The catalysts could also be recovered and reused, highlighting their potential for sustainable chemical processes. nih.gov
The catalytic activity is intrinsically linked to the nature of the metal center and the coordinating ligand. The ligand can influence the Lewis acidity of the metal ion and stabilize specific oxidation states, which are crucial for catalytic cycles. While the primary focus of many studies has been on the structural aspects of these complexes, the functional application in catalysis is a growing area of research. The ability to introduce functional groups onto the this compound backbone provides a handle for creating catalysts with specific recognition sites or for promoting particular reaction pathways.
Advanced Materials Science Applications of 5 Amino Isophthalamide Derivatives
Polymer Chemistry and Macromolecular Architectures
The presence of the amino group on the isophthalamide (B1672271) ring provides a convenient site for chemical modification, allowing for the introduction of various pendant groups. This versatility enables the creation of novel polymers with tailored macromolecular architectures and specific functionalities.
5-Amino-isophthalamide and its parent compound, 5-aminoisophthalic acid, serve as fundamental building blocks for creating complex polymeric structures. The amine group is a key synthetic handle used to incorporate a wide array of pendant groups before or after polymerization. repositorioinstitucional.mx This approach has been successfully used to synthesize novel polyamides by reacting a diacid monomer derived from 5-aminoisophthalic acid with various aromatic diamines. repositorioinstitucional.mx
One strategy involves the condensation of 5-aminoisophthalic acid with anhydrides, such as 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, to create a diacid monomer containing a bulky, dibenzobarrelene pendant group. repositorioinstitucional.mx This monomer can then be polymerized with different aromatic diamines via polycondensation to yield polyamides with significant structural modifications. repositorioinstitucional.mx These modifications, which introduce bulky side groups, directly influence the polymer's physical properties, such as solubility and thermal stability. repositorioinstitucional.mx Similarly, poly(L-lysine isophthalamide) (PLP) is a pseudo-peptidic polymer synthesized from monomers including isophthalic acid and lysine, demonstrating the integration of amino acid-like structures into the polymer backbone. google.comoatext.com
The resulting polymers often exhibit enhanced processability. For example, polyamides derived from a 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid monomer showed very good solubility in aprotic polar solvents and could be readily cast into membranes. repositorioinstitucional.mx
The primary goal of incorporating this compound derivatives into polymers is to develop functional polyisophthalamides with specific, enhanced properties. By attaching different side groups, researchers can fine-tune characteristics like solubility, thermal resistance, and hydrophilicity.
Studies have shown that introducing pendant groups such as hydroxyls (-OH), tert-butyl groups, or acetoxybenzamide moieties can significantly alter polymer behavior. researchgate.netresearchgate.net For instance, the incorporation of hydroxyl side groups greatly enhances the water affinity of polyisophthalamides. researchgate.net Polyamides with pendent 5-(4-acetoxy-benzamide) groups, synthesized from a diacid chloride derived from 5-amino-isophthalic acid, show improved solubility in solvents like N-methylpyrrolidinone (NMP) and dimethylacetamide (DMAc) compared to their unmodified counterparts. researchgate.net These functionalized polymers maintain good thermal stability, with decomposition temperatures often above 300°C, and can be cast into flexible, transparent films. researchgate.netlew.ro
Another area of development is in creating pH-responsive polymers for biomedical applications. Poly(L-lysine isophthalamide) (PLP) and its derivatives, which can be grafted with hydrophobic amino acids or other molecules like Vitamin E, are designed to interact with cell membranes and facilitate the intracellular delivery of therapeutic agents. google.comoatext.com The properties of these functional polymers can be summarized in the following table.
| Functional Group | Polymer Base | Key Properties | Potential Application |
| Hydroxyl (-OH) | Aromatic Polyisophthalamide | Enhanced hydrophilicity, high glass transition temperature (up to 345°C) researchgate.net | Materials requiring high water affinity |
| 5-(4-acetoxy-benzamide) | Aromatic Polyisophthalamide | Good solubility, high thermal stability (Td > 300°C), film-forming ability researchgate.net | Advanced materials, humidity sensors researchgate.net |
| Dibenzobarrelene | Aromatic Polyamide | Excellent solubility in aprotic solvents, high thermal stability (Td > 430°C) repositorioinstitucional.mx | High-performance membranes |
| Hydrophobic Amino Acids | Poly(L-lysine isophthalamide) | pH-responsive, membrane-disruptive activity oatext.com | Intracellular drug delivery |
Incorporation into Polymeric Frameworks
Scaffold Design for Tissue Engineering and Regenerative Strategies
In tissue engineering, the ideal scaffold should not only provide structural support for cell growth but also actively promote tissue regeneration. Derivatives of this compound are being explored for the fabrication of such advanced scaffolds, leveraging the functionalizability of the base polymer.
A key strategy in tissue engineering is the creation of bioactive scaffolds that mimic the natural extracellular matrix (ECM) to enhance cell adhesion, proliferation, and differentiation. mdpi.com While scaffolds can be made from various biocompatible polymers like Polycaprolactone (B3415563) (PCL), their surfaces often need modification to improve biological activity. nih.govdovepress.com
Biofunctionalization can be achieved by coating scaffolds with bioactive peptides, such as the RGD sequence, which has a high affinity for integrins expressed on bone cells. nih.gov This approach can be applied to scaffolds made from this compound-based polymers. The polymer backbone can be functionalized to anchor such peptides or other bioactive molecules. For example, systems integrating liposomes or other vesicles into the scaffold matrix can deliver growth factors and other signaling molecules to regulate cellular activities. mdpi.com The goal is to create a microenvironment that actively orchestrates bone repair and regeneration. mdpi.com Research has shown that composite scaffolds can promote osteoblast proliferation and differentiation with no negative impact on cell viability. mdpi.com
| Scaffold Material/Modification | Key Bioactive Feature | Observed Effect | Reference |
| Polymer scaffold with MP-RGD coating | Cyclic RGD peptide for integrin binding | Enhanced biocompatibility and bone cell signaling | nih.gov |
| PCL/Mg-BG Composite Scaffold | Mg-doped bioactive glass (Mg-BG) | Increased surface roughness, biocompatibility, and cell adhesion | nih.gov |
| Xenograft bone scaffold with liposomes | Delivery of CKIP-1 siRNAs | Promoted osteoblast proliferation and osteogenic differentiation | mdpi.com |
Fabrication of Nanofibrous Scaffolds for Controlled Release Research
Nanofibrous scaffolds, often produced by electrospinning, are highly attractive for tissue engineering due to their large surface-area-to-volume ratio, which mimics the native ECM and enhances cell attachment. mdpi.com These scaffolds are also excellent candidates for creating controlled-release systems for therapeutic agents. nih.gov
Polymers derived from this compound can be blended with other biocompatible polymers such as polycaprolactone (PCL), polyethylene (B3416737) glycol (PEG), and gelatin methacryloyl (GelMA) to create blended nanofiber scaffolds with optimized properties. dovepress.comsci-hub.se Combining different polymers can synergize their desirable characteristics, improving both mechanical strength and biological performance. dovepress.com For instance, adding GelMA to a PCL/PEG blend can improve hydrophilicity and promote cell adhesion due to its similarity to the ECM. dovepress.comsci-hub.se
These nanofibrous scaffolds can be loaded with drugs or other bioactive molecules. science.gov The incorporation of drug-loaded liposomes into nanofibers is a promising strategy that combines the benefits of both systems, offering enhanced stability and sustained drug release without a significant initial burst. nih.gov This dual system has shown superiority for applications in wound dressing and tissue engineering. nih.gov Curcumin-loaded nanofibers, for example, have demonstrated sustained release and effective antibacterial activity, making them potential candidates for wound dressings. science.gov
Exploration in Sensing and Detection Technologies
The unique electronic and chemical properties of this compound derivatives also make them suitable for applications in sensing technologies. The ability to form stable, functionalized structures is key to creating sensitive and selective detection platforms.
One notable application is in the detection of nitrite (B80452) (NO₂⁻). mdpi.com A novel nitrite biosensor was developed using carbon quantum dots (PA-CDs) prepared through a one-pot hydrothermal route using isophthalamide and a primary aryl amine. mdpi.com Fluorescence detection is a widely used method for nitrite analysis due to its high selectivity and sensitivity. mdpi.com In this context, the isophthalamide-based carbon dots act as a fluorescent probe. This approach combines fluorescence detection with nanotechnology to create a low-cost and convenient sensor for important analytes. mdpi.com
5 Amino Isophthalamide As a Key Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Diagnostic Imaging Agent Intermediates
5-Amino-isophthalamide is a fundamental precursor in the production of intermediates for diagnostic imaging agents, most notably non-ionic X-ray contrast media. google.comgoogle.comepo.orgepo.org These agents are administered to patients to enhance the visibility of internal structures during X-ray procedures. google.comnih.gov
The primary role of this compound derivatives is in the synthesis of iodinated contrast agent precursors. google.comgoogle.com Specifically, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often abbreviated as ABA, is a key intermediate. google.comepo.orgepo.orgvulcanchem.com This compound is subjected to an iodination reaction, typically using iodine chloride, to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. google.comgoogle.comepo.org This tri-iodinated compound is a direct precursor to several widely used non-ionic X-ray contrast agents, including Iohexol (B1672079), Iodixanol, and Ioversol. google.comepo.orggoogle.com
The synthesis pathway generally involves the following key steps:
Amidation: A di-lower-alkyl 5-nitroisophthalate is reacted with an appropriate aminodiol, such as 3-amino-1,2-propanediol (B146019), to form the corresponding 5-nitro-N,N'-bis(dihydroxypropyl)isophthalamide. google.comgoogle.com
Reduction: The nitro group of the resulting compound is then reduced to an amino group, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA). google.comgoogle.com
Iodination: The ABA intermediate is subsequently iodinated to introduce three iodine atoms onto the benzene (B151609) ring, forming the tri-iodinated precursor. google.comgoogle.comgoogle.comnih.gov
The resulting tri-iodinated intermediate can then be further modified. For instance, in the synthesis of Iodixanol, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is acetylated to form 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which then undergoes dimerization. google.comnih.gov
Given the large-scale production of non-ionic X-ray contrast agents, significant research has focused on optimizing the industrial synthesis of these intermediates to reduce costs and improve efficiency. google.comgoogle.comepo.org Key areas of optimization include:
Continuous Processing: A continuous process for the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) has been developed. google.comepo.org This involves a series of reactors for iodination, quenching, decoloring, and crystallization, leading to a more efficient and controlled large-scale production. google.comepo.org
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. For the reduction of the nitro group, catalysts such as platinum or palladium on carbon are effective. google.comgoogle.com The amidation step is accelerated by the use of a basic catalyst. google.comgoogle.com In the iodination step, pH control is crucial; it is typically maintained between 2 and 3 to prevent deactivation of the amino group and degradation of the iodinating agent. google.comgoogle.com
Purification: Methods for purifying the intermediates have also been optimized. This includes processes for removing impurities like ABA monomethylester and ABA dimer prior to iodination by hydrolysis at a high pH. epo.orggoogle.comepo.org Decolorizing the tri-iodinated intermediate solution, for instance by using sodium dithionite, is another important purification step before crystallization. google.com
| Process Step | Traditional Method | Optimized Method | Key Advantages of Optimization |
|---|---|---|---|
| Amidation & Reduction | Separate isolation of the 5-nitro intermediate, refluxing for 20 hours for amidation and 24 hours for hydrogenation. google.comgoogle.com | One-pot synthesis without isolation of the nitro intermediate, using a basic catalyst. google.comgoogle.com | Reduced reaction time (from 44 hours to 5 hours), increased yield (from 84% to over 95%). google.comgoogle.com |
| Iodination | Batch processing. google.com | Continuous process with sequential reactors for iodination, quenching, and purification. google.comepo.org | Improved efficiency, control, and suitability for large-scale industrial production. google.comepo.org |
| Purification | Standard crystallization. | Pre-iodination hydrolysis at pH 12-13 to remove specific impurities; use of decolorizing agents post-iodination. google.comepo.org | Higher purity of the final intermediate, meeting stringent pharmaceutical standards. epo.orggoogle.com |
Role in Iodinated Contrast Agent Precursor Synthesis
Intermediate in the Preparation of Advanced Pharmaceutical Building Blocks
Beyond its role in diagnostic agents, this compound serves as a scaffold for creating more complex pharmaceutical building blocks. The amino group provides a reactive site for further derivatization, allowing for the synthesis of a wide array of compounds with potential therapeutic applications. researchgate.net
Research has explored the synthesis of various isophthalamide-based derivatives by modifying the core structure. For example, N¹,N³-bis(1-oxopropan-2-yl)isophthalamide derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. researchgate.netnih.gov The synthesis often starts with isophthalic acid, which is converted to isophthaloyl chloride. This is then coupled with an amino acid ester, such as L-Alanine methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to create a dihydrazide intermediate. nih.gov This intermediate can then be reacted with other molecules to generate a library of derivatives. nih.gov
The conjugation of amino acids to the isophthalamide (B1672271) backbone is a key strategy. researchgate.netnih.gov This approach leverages the biocompatibility of amino acids to potentially improve the pharmacological properties of the resulting molecules. The synthesis of these peptide-isophthalamide hybrids often involves standard peptide coupling reagents. researchgate.net
Synthetic Strategies Utilizing the Amino Group for Further Functionalization
The primary amino group on the this compound ring is a key handle for a variety of synthetic transformations. This allows for the introduction of diverse functional groups, leading to compounds with tailored properties.
One of the most common reactions is acylation . As seen in the synthesis of iodinated contrast agent precursors, the amino group is often acylated after the iodination step. google.com For example, in the synthesis of Ioversol, the tri-iodinated intermediate is acylated to introduce a glycolamido side chain. nih.govgoogle.com This functionalization is critical for the properties of the final contrast agent.
Other synthetic strategies include:
Formation of Schiff bases: The amino group can react with aldehydes or ketones to form Schiff bases (imines). This is a versatile reaction that can be used to introduce a wide range of substituents. For instance, bis-hydrazide derivatives of isophthalamide have been reacted with various aromatic aldehydes to form Schiff base compounds. nih.gov
Alkylation: The amino group can be alkylated to introduce alkyl substituents.
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce groups such as halogens, cyano, or hydroxyl groups.
Future Research Directions and Innovative Methodologies
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the synthesis of 5-Amino-isophthalamide derivatives, this transition is already underway and promises significant future advancements.
Continuous-flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This methodology has been successfully applied to the industrial-scale synthesis of key intermediates derived from this compound. For instance, a continuous process has been developed for the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA), a crucial step in the production of non-ionic X-ray contrast agents. google.com This process involves a series of reactors for iodination, quenching, decolonization, and crystallization, all operating in a continuous, steady state which allows for less variation in product quality and requires smaller equipment volumes. google.com
Similarly, a continuous process for the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide has been established, utilizing continuous stirred tank reactors to improve the synthesis of intermediates for agents like iohexol (B1672079) and iodixanol. epo.org
The future in this area lies in the full automation of multi-step syntheses. Automated synthesis platforms, sometimes referred to as "molecular vending machines," can perform synthesis, workup, and purification with minimal human intervention. synplechem.com These platforms, which integrate solid-phase synthesis (SPS) with continuous-flow technology, can significantly accelerate the discovery and optimization of new drug-like molecules. springernature.com While initially developed for macromolecules like peptides and oligonucleotides, these automated systems are increasingly being adapted for small-molecule synthesis. semanticscholar.orgnih.govmdpi.comnih.gov The application of such automated platforms to a this compound core would enable the rapid generation of large libraries of derivatives for high-throughput screening, dramatically speeding up the lead optimization process in drug discovery. springernature.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Isophthalamide (B1672271) Derivatives
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Mode | Discrete, sequential steps | Uninterrupted, steady-state operation google.com |
| Scalability | Often problematic, requires redesign | More straightforward, linear scaling |
| Safety | Higher risk with large volumes of hazardous materials | Improved, smaller reaction volumes at any given time rsc.org |
| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform rsc.org |
| Product Consistency | Potential for batch-to-batch variability | High consistency and quality google.com |
| Equipment Size | Large reactors for large scale | Smaller footprint for the same production capacity google.com |
Exploration of Novel Derivatization Pathways and Functionalization
The this compound scaffold is a rich platform for chemical modification. The amino group and the two amide functionalities provide multiple handles for derivatization, allowing for the synthesis of a vast array of complex molecules with tailored properties. Future research will focus on exploring more sophisticated and efficient functionalization strategies.
One promising approach involves starting with commercially available, pre-functionalized cores like 5-aminoisophthalic acid to circumvent statistical reactions and reduce the number of synthetic steps. semanticscholar.org This strategy has been used to create N-substituted benzene-1-urea-3,5-biscarboxamides (BUBAs) which, despite altered hydrogen bonding, can self-assemble and co-assemble with traditional benzene-1,3,5-tricarboxamides (BTAs). semanticscholar.org This demonstrates how inverting the amide connectivity can facilitate the synthesis of asymmetrically functionalized monomers. semanticscholar.org
The development of novel isophthalamide-based derivatives for therapeutic applications is a major research driver. Scientists are actively designing and synthesizing new compounds with potential anticancer properties by conjugating the isophthalamide core with various amino acids and heterocyclic motifs. nih.govtandfonline.comtandfonline.com For example, a series of N¹,N³-bis(1-oxopropan-2-yl) isophthalamide-based derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. tandfonline.comresearchgate.net Another area of interest is the development of potent inhibitors for enzymes implicated in disease, such as HIV-1 protease and β-secretase (BACE), by attaching complex P2-ligands to the isophthalamide scaffold. nih.govosti.gov
Furthermore, the functionalization of isophthalamides is being explored in materials science. Aromatic polyamides, including polyphenylene isophthalamide, can be modified with fullerene derivatives to create novel pervaporation membranes with enhanced selectivity and permeation fluxes for separating liquid mixtures. researchgate.net
Table 2: Examples of Functionalized this compound Derivatives and Their Applications
| Derivative Class | Functionalization Approach | Potential Application | Reference |
|---|---|---|---|
| Iodinated Isophthalamides | Iodination of the aromatic ring | X-ray Contrast Agents | google.comgoogle.com |
| Amino Acid Conjugates | Coupling of amino acids to the isophthalamide core | Anticancer Agents | nih.govtandfonline.com |
| Heterocyclic Hybrids | Annulation with isatin, chloroisatin, or other heterocycles | Anticancer Agents | tandfonline.comresearchgate.net |
| Peptidomimetics | Incorporation into hydroxyethylene-based isosteres | BACE-1 and HIV-1 Protease Inhibitors | nih.govosti.gov |
| Fullerene-Modified Polyamides | Non-covalent modification of polyphenylene isophthalamide | Pervaporation Membranes | researchgate.net |
Computational Design of Next-Generation Isophthalamide-Based Scaffolds
In silico methods are becoming indispensable tools in modern chemistry, allowing for the rational design of molecules with desired properties before their actual synthesis. The computational design of isophthalamide-based scaffolds is a burgeoning field with the potential to revolutionize the discovery of new drugs and materials.
Molecular docking and molecular dynamics simulations are powerful techniques used to predict the binding affinity and interaction of a ligand with a biological target. mdpi.com These methods have been extensively applied to isophthalamide derivatives. For instance, detailed ab initio modeling has been used to study the interactions of a 5-(N-methylmethan-4-ylsulfonamido) isophthalamide-based scaffold with the active site of β-secretase (BACE-1), an important target in Alzheimer's disease research. researchgate.net Such studies provide crucial insights into the binding modes, identifying key hydrogen bonds and hydrophobic interactions that contribute to the inhibitor's potency. researchgate.net
Similarly, molecular docking has been employed to rationalize the anticancer activity of novel isophthalamide derivatives targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net By simulating how these compounds fit into the enzyme's active site, researchers can understand structure-activity relationships and design next-generation inhibitors with improved efficacy and selectivity. tandfonline.comresearchgate.net
The future of this field lies in the use of more advanced computational approaches, such as those that can predict not only binding affinity but also pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.com By integrating these predictive models early in the design phase, researchers can prioritize the synthesis of compounds with a higher probability of success as therapeutic agents. This approach has been used to design novel HIV-1 protease inhibitors incorporating isophthalamide-derived ligands, leading to compounds with potent enzymatic and antiviral activity. osti.gov
Table 3: Computationally Designed Isophthalamide-Based Inhibitors
| Target Enzyme | Computational Method | Key Findings | Reference |
|---|---|---|---|
| β-Secretase (BACE-1) | Ab initio modeling (B3LYP/Def2-SVP) | Calculated total binding energy of -268.34 kcal/mol; identified key H-bonds and π–π stacking interactions. | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking (MOE) | Isophthalamide derivative with a 2-oxoindoline group formed two hydrogen bonds with Met769, similar to the known inhibitor erlotinib. | researchgate.net |
| HIV-1 Protease | Structure-based design, X-ray crystallography | Design of inhibitors with Ki values as low as 0.17 nM and good antiviral activity. | osti.gov |
Interdisciplinary Research at the Interface of Chemistry and Bio-Inspired Systems
Nature provides a vast library of functional systems that operate with unparalleled efficiency and specificity. The field of bio-inspired materials seeks to mimic these natural designs to create novel materials and systems with advanced properties. researchgate.netnih.govmdpi.comresearchgate.net this compound and its derivatives are well-suited for this interdisciplinary research area due to their structural resemblance to biological building blocks and their capacity for self-assembly.
Self-assembly is a process where molecules spontaneously organize into ordered structures, a fundamental principle in biology responsible for the formation of cell membranes and protein complexes. nih.gov The isophthalamide core, with its defined geometry and hydrogen bonding capabilities, can act as a scaffold for creating self-assembling systems. For example, linear arylamide oligomers based on benzene-1,3,5-tricarboxylic acid have been shown to self-assemble into vesicles in methanol, driven by hydrogen bonding and aromatic stacking. acs.org By modifying the this compound core with different functional groups, researchers can control these self-assembly processes to create a variety of nanostructures, such as fibers, gels, and films. semanticscholar.orgresearchgate.net
A key application of these bio-inspired materials is in biomedicine. For instance, polymers based on poly(L-lysine isophthalamide) have been used to create pH-responsive pseudo-peptides for enhanced drug delivery into tumors. mdpi.com These systems can be designed to respond to the specific microenvironment of a tumor, releasing their therapeutic cargo in a targeted manner.
Future research will likely focus on creating more complex, "smart" scaffolds that can mimic the native extracellular matrix for applications in tissue engineering. nih.govmdpi.comnih.gov By incorporating bioactive signals and designing specific topographies, isophthalamide-based scaffolds could be developed to promote cell adhesion, proliferation, and differentiation, ultimately leading to the regeneration of tissues like bone and cartilage. nih.govnih.gov The convergence of isophthalamide chemistry with principles from biology and materials science opens up exciting possibilities for creating the next generation of functional, responsive, and biocompatible materials.
Q & A
Q. How to ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Publish detailed protocols in open-access repositories (e.g., protocols.io ). Include batch-specific metadata (e.g., reagent Lot numbers, instrument calibration logs). Use collaborative platforms like LabArchives to share raw spectral files and chromatograms .
Q. What steps mitigate bias in pharmacological evaluations of this compound?
- Methodological Answer : Implement double-blinded studies with randomized sample allocation. Use third-party vendors for compound sourcing to avoid batch variability. Pre-register experimental designs on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
